Pentaammineaquaruthenium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

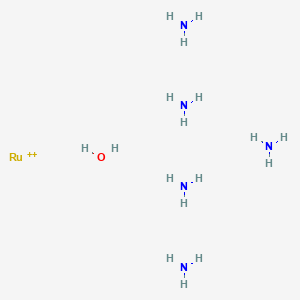

Pentaammineaquaruthenium, also known as this compound, is a useful research compound. Its molecular formula is H17N5ORu+2 and its molecular weight is 204.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catalytic Applications

Pentaammineaquaruthenium is recognized for its catalytic properties in various chemical reactions. It serves as an effective catalyst in the oxidation of organic compounds, particularly amines.

Table 1: Catalytic Activity of this compound

| Reaction Type | Catalyst Used | Conditions | Yield (%) |

|---|---|---|---|

| Oxidation of Benzylamine | This compound(II) | Acetonitrile, 0.1 M [Bu4N][BF4] | 78 |

| Formation of Iminium Compounds | This compound(II) | Methanol, Pt electrode | 72 |

| Electrocatalytic Reactions | This compound(II) | Various organic solvents | Variable |

In a study, this compound was utilized to catalyze the formation of iminium intermediates from aliphatic amines, demonstrating significant efficiency in producing desired products under mild conditions .

Medicinal Chemistry

The compound has shown promising results in anticancer research. Its ability to alter redox states in biological systems makes it a candidate for developing new therapeutic agents.

Case Study: Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. For instance, when tested against breast cancer cell lines, the compound displayed a dose-dependent increase in cell death .

Table 2: Anticancer Efficacy of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | ROS generation |

| A549 (Lung Cancer) | 20 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 18 | Cell cycle arrest |

Electrochemical Applications

This compound has been extensively studied for its electrochemical properties. Its ability to facilitate electron transfer reactions makes it suitable for applications in sensors and energy storage devices.

Electrochemical Studies

Research indicates that this compound can effectively catalyze the oxidation of various substrates, including alcohols and amines, at lower overpotentials compared to traditional catalysts. This property is particularly beneficial for developing efficient electrochemical sensors.

Table 3: Electrochemical Properties of this compound

| Substrate | Eox (V vs. SCE) | Supporting Electrolyte |

|---|---|---|

| Ethanol | 0.85 | 0.1 M NaClO4 |

| Propylamine | 1.38 | 0.1 M LiClO4 |

| Aniline | 0.67 | 0.1 M [Pr4N]ClO4 |

Análisis De Reacciones Químicas

Reaction with Dinitrogen Oxide (N₂O)

Under high-pressure conditions, [Ru(NH₃)₅(H₂O)]²⁺ reacts with N₂O to form [Ru(NH₃)₅(N₂O)]²⁺ complexes. This substitution replaces the aqua ligand with a dinitrogen oxide ligand .

Key Data:

| Reactant | Product | Conditions | Salts Isolated |

|---|---|---|---|

| [Ru(NH₃)₅(H₂O)]²⁺ | [Ru(NH₃)₅(N₂O)]²⁺ | High N₂O pressure | Br⁻, I⁻, BF₄⁻, PF₆⁻ |

The infrared spectra of [Ru(NH₃)₅(N₂O)]²⁺ show a characteristic N–O stretching frequency at ~1,220 cm⁻¹, confirming ligand incorporation . X-ray powder diffraction patterns further validate the structural integrity of these complexes.

Electrochemical Oxidation

Pentaammineaquaruthenium complexes participate in electron transfer reactions. For example:

Ru NH H O → Ru NH H O +e−

This oxidation is pH-dependent, with the redox potential shifting under acidic conditions .

Electrochemical Data:

| Complex | E₁/₂ (V vs. SHE) | Solvent |

|---|---|---|

| [Ru(NH₃)₅(H₂O)]²⁺ | +0.32 | H₂O (pH 7) |

| [Ru(NH₃)₅(py)]²⁺ | +0.45 | H₂O (pH 7) |

Binding to Nucleic Acids

[Ru(NH₃)₅(H₂O)]³⁺ binds specifically to guanine residues in tRNA, mimicking cisplatin’s carcinostatic activity but with distinct coordination preferences .

Binding Sites in tRNAᴾʰᵉ (Yeast):

| Target Nucleotide | Binding Site | Interaction Type |

|---|---|---|

| G15, G18 | N(7) of guanine | Covalent |

| G1 (extended soak) | N(7) of guanine | Covalent |

| Acceptor stem | Deep groove | Non-covalent |

This selective binding disrupts tRNA structure, potentially contributing to its anticancer properties .

Hydrogen Peroxide Decomposition

In the presence of H₂O₂, [Ru(NH₃)₅(H₂O)]²⁺ facilitates redox cycles, though direct catalytic data for this complex remains limited. Related ruthenium ammine complexes show activity in Fenton-like reactions, generating reactive oxygen species (ROS) .

ROS Generation Pathway:

Ru NH H O +H O → Ru NH OH +OH−+OH−

This mechanism parallels iron-based systems but with slower kinetics .

Comparative Reactivity Table

Structural and Spectroscopic Insights

Infrared Data:

| Vibration Mode | Frequency (cm⁻¹) | Assignment |

|---|---|---|

| Ru–NH₃ (stretching) | 480–520 | Axial NH₃ ligands |

| H₂O (bending) | 1,640 | Aqua ligand |

Propiedades

Número CAS |

21393-88-4 |

|---|---|

Fórmula molecular |

H17N5ORu+2 |

Peso molecular |

204.2 g/mol |

Nombre IUPAC |

azane;ruthenium(2+);hydrate |

InChI |

InChI=1S/5H3N.H2O.Ru/h5*1H3;1H2;/q;;;;;;+2 |

Clave InChI |

NVSWJXGZNJKWEJ-UHFFFAOYSA-N |

SMILES |

N.N.N.N.N.O.[Ru+2] |

SMILES canónico |

N.N.N.N.N.O.[Ru+2] |

Sinónimos |

aquopentanamine ruthenium (II) pentaammineaquaruthenium ruthenium aquapentaammine ion |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.